molecular formula C17H28N6O2 B15153281 N-cyclohexyl-2-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

N-cyclohexyl-2-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B15153281
M. Wt: 348.4 g/mol
InChI Key: MRCZPRWUCWVCJP-UHFFFAOYSA-N
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Description

N4-CYCLOHEXYL-2-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-CYCLOHEXYL-2-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, nitration reactions can introduce the nitro group at the desired position.

    Substitution Reactions:

    Amidation: The final step may involve the formation of the diamine functionality through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or cyclohexyl groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction.

Major Products

    Oxidation: Oxidized derivatives of the piperidinyl or cyclohexyl groups.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N4-CYCLOHEXYL-2-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N4-Cyclohexyl-2-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine: A closely related compound with similar structural features.

    Other Pyrimidine Derivatives: Compounds such as 5-fluorouracil or cytosine, which are well-known for their biological activities.

Uniqueness

N4-CYCLOHEXYL-2-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C17H28N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

4-N-cyclohexyl-2-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C17H28N6O2/c1-11-8-12(2)10-22(9-11)17-20-15(18)14(23(24)25)16(21-17)19-13-6-4-3-5-7-13/h11-13H,3-10H2,1-2H3,(H3,18,19,20,21)

InChI Key

MRCZPRWUCWVCJP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=C(C(=N2)NC3CCCCC3)[N+](=O)[O-])N)C

Origin of Product

United States

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